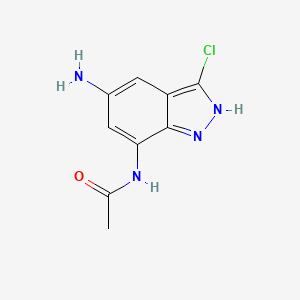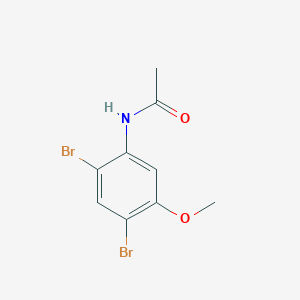![molecular formula C21H17ClN2O3 B13991693 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid CAS No. 835622-94-1](/img/structure/B13991693.png)
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C21H17ClN2O3 and a molecular weight of 380.824 g/mol . This compound is known for its complex structure, which includes an aminoanilino group, a chlorobenzoyl group, and a methylbenzoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminoaniline to form an intermediate product. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparación Con Compuestos Similares
3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid can be compared with other similar compounds, such as:
4-(2-Aminoanilino)-2-chlorobenzoyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methylbenzoic acid derivatives: These compounds have a similar benzoic acid moiety but differ in their functional groups, affecting their reactivity and applications.
Propiedades
Número CAS |
835622-94-1 |
|---|---|
Fórmula molecular |
C21H17ClN2O3 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
3-[4-(2-aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C21H17ClN2O3/c1-12-6-7-13(21(26)27)10-16(12)20(25)15-9-8-14(11-17(15)22)24-19-5-3-2-4-18(19)23/h2-11,24H,23H2,1H3,(H,26,27) |
Clave InChI |
GBAXOMCRKHLZPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=CC=C3N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


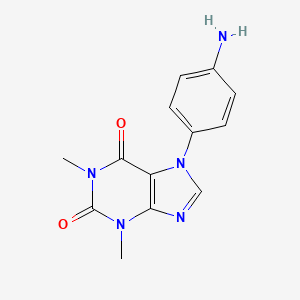
![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
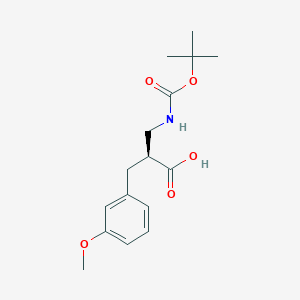

![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
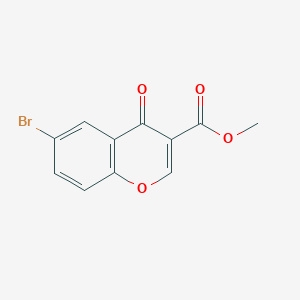

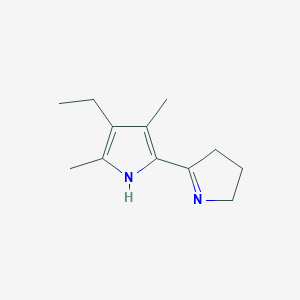
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)
